molecular formula C14H13FN4O2S B2837900 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-18-1

6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2837900
CAS No.: 946255-18-1
M. Wt: 320.34
InChI Key: RKGBCAVFKLOGMU-UHFFFAOYSA-N
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Description

6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorobenzylthio group and a hydroxyethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Fluorobenzylthio Group: The core compound is then reacted with 3-fluorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to introduce the fluorobenzylthio group via nucleophilic substitution.

    Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the fluorobenzylthio group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group and the hydroxyethyl substituent play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-((3-chlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-((3-methylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

Compared to similar compounds, 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the fluorine atom in the benzylthio group. This fluorine atom can significantly influence the compound’s electronic properties, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c15-10-3-1-2-9(6-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)4-5-20/h1-3,6-7,20H,4-5,8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGBCAVFKLOGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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